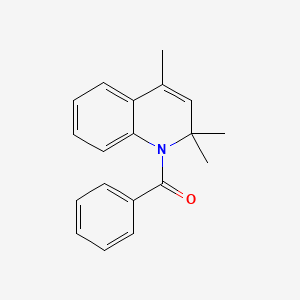

1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline

Vue d'ensemble

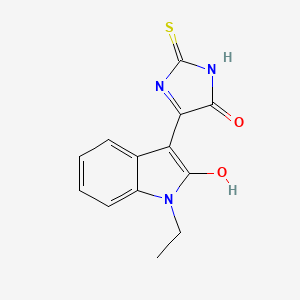

Description

1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline (BTDQ) is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BTDQ is known for its unique structural and physicochemical properties, which make it a versatile compound for different applications.

Applications De Recherche Scientifique

Chemical Reactions and Properties

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline is involved in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it reacts with benzene in the presence of AlCl3, leading to protonation or acylation of the amino group. This reaction is influenced by electron-donor substituents in the benzene ring, which can hinder the reaction process (Lugovik et al., 1971). Additionally, the structure of the dimer formed from this compound has been studied, showing its potential for complex molecular construction (Elliott & Dunathan, 1963).

Growth Stimulation in Plants

This compound and its derivatives have been shown to stimulate the growth of woody plants, particularly Rhododendrons. Pre-sowing seed treatment with these compounds can significantly increase the height of seedlings, demonstrating their potential as growth stimulators in horticulture (Vostrikova et al., 2020).

Antioxidant and Hepatoprotective Properties

This compound has been identified as a new antioxidant with hepatoprotective effects. In studies, it showed the ability to protect against liver injuries induced by carbon tetrachloride in rats. This compound normalized various liver function tests and improved liver tissue morphology, suggesting its potential as a therapeutic agent for liver diseases (Kryl'skii et al., 2022).

Anticancer Properties

Compounds containing the 1,2,3,4-tetrahydroisoquinoline moiety, related to this compound, have been explored as potential anticancer agents. These compounds have demonstrated cytotoxic activities against various cancer cell lines, highlighting their potential in cancer therapy (Redda et al., 2010).

Agricultural Applications

Studies have also indicated the use of dihydroquinoline derivatives as growth stimulants for agricultural crops. These compounds have been shown to enhance seed germination, plant growth, and yield in crops like eggplant, indicating their potential utility in agriculture (Vostrikova et al., 2021).

Mécanisme D'action

The mechanism of action of 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline is related to its antioxidant and anti-inflammatory activity . It has been found to reduce histopathological changes in the brain, normalize pyruvate and lactate concentrations, and decrease the level of oxidative stress and inflammation .

Orientations Futures

The future directions for research on 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline could include further investigation of its neuroprotective and hepatoprotective effects, as well as its potential applications in other conditions related to oxidative stress and inflammation . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could be beneficial.

Propriétés

IUPAC Name |

phenyl-(2,2,4-trimethylquinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-14-13-19(2,3)20(17-12-8-7-11-16(14)17)18(21)15-9-5-4-6-10-15/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFQHAILCXWLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351351 | |

| Record name | Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10446-90-9 | |

| Record name | Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)

![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)

![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)

![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)

![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)

![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)

![N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5576425.png)